Lipophilicity Gain (ΔLogP ≈ 0.9) Over the Non-Fluorinated Ethyl 3-Chloroquinoxaline-2-carboxylate
The presence of the 6-CF₃ group increases the computed octanol-water partition coefficient (XLogP3-AA) from 2.7 for the non-fluorinated analog (CAS 49679-45-0) to 3.6 for the target compound, a gain of +0.9 log units [1]. This magnitude of lipophilicity increase is within the range empirically associated with improved passive membrane permeability and enhanced metabolic stability conferred by trifluoromethyl groups in heterocyclic scaffolds [2]. The TPSA remains essentially unchanged (52.1 vs. 52.1 Ų), indicating that the lipophilicity gain is achieved without sacrificing polar surface area, a favorable profile for blood-brain barrier penetration potential according to established CNS MPO scoring paradigms.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | Ethyl 3-chloroquinoxaline-2-carboxylate (CAS 49679-45-0): XLogP3-AA = 2.7 |
| Quantified Difference | ΔLogP = +0.9 (33% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024 release |
Why This Matters
A logP increase of ~0.9 units can significantly improve passive membrane permeability and tissue distribution, making this compound a preferred lipophilic building block for CNS-targeted or intracellular-targeted probe synthesis compared to the non-fluorinated analog.
- [1] PubChem. XLogP3-AA values: CID 71435789 (3.6) vs. CID 12283436 (2.7). National Center for Biotechnology Information (2024). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. View Source
